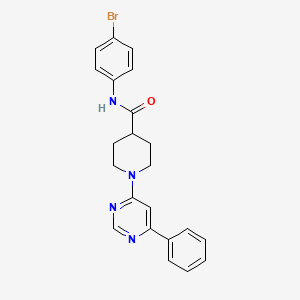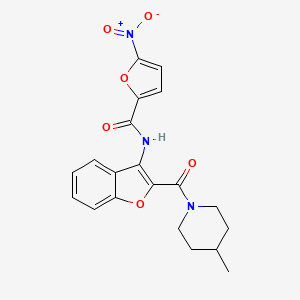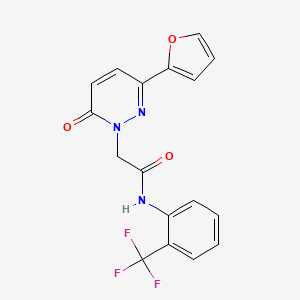![molecular formula C18H21N3O2S B11277973 5,5-dimethyl-14-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11277973.png)
5,5-dimethyl-14-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound is a fascinating fusion of heterocyclic rings, combining sulfur, oxygen, and nitrogen atoms. Its intricate structure suggests potential biological and chemical significance.
Preparation Methods
Synthetic Routes::
Cycloaddition Approach: A cycloaddition reaction between suitable precursors could yield this compound. For instance, a [4+2] cycloaddition between a diene and a dienophile might be employed.
Ring Expansion Strategy: Starting from a smaller ring system, a series of ring expansion reactions could lead to the desired structure.
Temperature: Reactions likely occur at elevated temperatures.
Solvents: Common organic solvents (e.g., dichloromethane, tetrahydrofuran) facilitate these transformations.
Catalysts: Lewis acids or bases may catalyze key steps.
Industrial Production:: While no specific industrial process exists for this compound, its synthesis would require optimization for scalability, safety, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound’s saturated and unsaturated regions may undergo oxidation.
Substitution: Nucleophilic substitution reactions could modify the alkyl groups.
Reduction: Reduction of the double bonds or heteroatoms might occur.
Hydrogen Peroxide (H₂O₂): For oxidation reactions.
Hydrogen (H₂): For reduction.
Strong Bases (e.g., NaOH): For deprotonation.
- Oxidation could yield epoxides or sulfoxides.
- Substitution may lead to various derivatives.
Scientific Research Applications
Chemistry::
Drug Design: Explore its potential as a scaffold for novel drug candidates.
Catalysis: Investigate its catalytic properties.
Antimicrobial Activity: Assess its effects against bacteria or fungi.
Biological Targeting: Study its interactions with cellular receptors.
Materials Science: Evaluate its use in polymer chemistry or materials engineering.
Mechanism of Action
The compound’s mechanism likely involves binding to specific receptors or enzymes, influencing cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While no direct analogs exist, its unique combination of heterocycles sets it apart. Similar compounds include:
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5,5-dimethyl-14-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C18H21N3O2S/c1-10(2)7-21-9-19-14-12-5-11-8-23-18(3,4)6-13(11)20-16(12)24-15(14)17(21)22/h5,9-10H,6-8H2,1-4H3 |
InChI Key |
IMYFUJBVJXSVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11277895.png)
![6,6-dimethyl-9-(4-methylphenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277908.png)
![1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-(1-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)methyl)cyclopentyl)ethanone](/img/structure/B11277909.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B11277913.png)
![2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B11277916.png)
![N-(5-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11277935.png)



![N-(2,2-diethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11277966.png)
![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B11277968.png)



